molecular formula C3H7Cl B159837 1-Chloro-1,1-dideuteriopropane CAS No. 125640-23-5

1-Chloro-1,1-dideuteriopropane

Cat. No. B159837
M. Wt: 80.55 g/mol
InChI Key: SNMVRZFUUCLYTO-SMZGMGDZSA-N
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Description

1-Chloro-1,1-dideuteriopropane is a chemical compound with the molecular formula C3H7Cl . It has a molecular weight of 80.55 g/mol . The IUPAC name for this compound is 1-chloro-1,1-dideuteriopropane .


Molecular Structure Analysis

The molecular structure of 1-Chloro-1,1-dideuteriopropane consists of three carbon atoms, seven hydrogen atoms, and one chlorine atom . The compound has a computed canonical SMILES representation of CCCCl and an isomeric SMILES representation of [2H]C([2H])(CC)Cl .


Physical And Chemical Properties Analysis

1-Chloro-1,1-dideuteriopropane has several computed properties. It has a molecular weight of 80.55 g/mol, an XLogP3 of 2, and no hydrogen bond donor or acceptor count . It has one rotatable bond and an exact mass and monoisotopic mass of 80.0361814 g/mol . The compound has a topological polar surface area of 0 Ų and a heavy atom count of 4 .

Scientific Research Applications

Spectroscopic Analysis and Rotational Isomerism

1-Chloro-1,1-dideuteriopropane, as part of the halogenoalkanes group, has been extensively studied in spectroscopic analysis and rotational isomerism research. Studies involving its analogs, such as 1-chloropropane and 1-chlorobutane, have focused on understanding their Raman and infrared spectra across different states like gaseous, liquid, glassy, and crystalline. These studies have provided valuable insights into the normal vibration frequencies and force constants of halogenoalkanes, aiding in the understanding of molecular dynamics and structural properties (Ogawa et al., 1978).

Chemical Reaction Dynamics

Research on 1-Chloro-1,1-dideuteriopropane also extends to chemical reaction dynamics. For example, studies on 1,3-dihalopropanes, including compounds similar to 1-Chloro-1,1-dideuteriopropane, have been conducted to understand their electrochemical reduction behaviors. These investigations reveal insights into the processes of bond cleavage and formation of products like cycloropane, propylene, and propane (Pritts & Peters, 1994).

Volumetric Properties

The volumetric properties of chloroalkanes, including those structurally related to 1-Chloro-1,1-dideuteriopropane, have been studied to understand the influence of molecular structure on their physical properties. These studies involve measuring densities under various temperatures and pressures, providing insights into molecular interactions and structure (Guerrero et al., 2012).

Conformational Studies

Conformational studies involving 1-Chloro-1,1-dideuteriopropane and its derivatives have been crucial in understanding the molecular geometry and stability of different conformers. Research in this area includes combined analysis of electron diffraction and microwave spectroscopic data, which helps in determining the most stable forms of these molecules (Schei & Hilderbrandt, 1985).

properties

IUPAC Name

1-chloro-1,1-dideuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Cl/c1-2-3-4/h2-3H2,1H3/i3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMVRZFUUCLYTO-SMZGMGDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

80.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1-dideuteriopropane

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